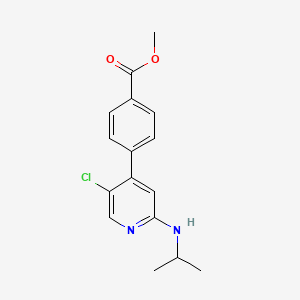
Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate is a chemical compound with a complex structure that includes a pyridine ring substituted with a chloro group and an isopropylamino group, as well as a benzoic acid methyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalizationThe final step involves esterification of the benzoic acid moiety with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
化学反应分析
Types of Reactions
Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学研究应用
Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 4-(5-Chloro-2-isopropylamino-pyridin-4-yl)-1H-pyrrole-2-carboxylic acid
- (S)-4-(5-Chloro-2-isopropylamino-pyridin-4-yl)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxamide hydrochloride
Uniqueness
Methyl 4-(5-chloro-2-(isopropylamino)pyridin-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
属性
分子式 |
C16H17ClN2O2 |
|---|---|
分子量 |
304.77 g/mol |
IUPAC 名称 |
methyl 4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]benzoate |
InChI |
InChI=1S/C16H17ClN2O2/c1-10(2)19-15-8-13(14(17)9-18-15)11-4-6-12(7-5-11)16(20)21-3/h4-10H,1-3H3,(H,18,19) |
InChI 键 |
MHVJAGHPCVDJQD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=NC=C(C(=C1)C2=CC=C(C=C2)C(=O)OC)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
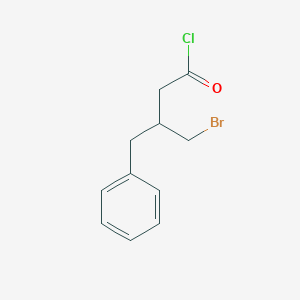
![(S)-tert-butyl (1-(pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-yl)carbamate](/img/structure/B8369157.png)
![4-{[(2-Bromoethyl)oxy]methyl}benzonitrile](/img/structure/B8369174.png)
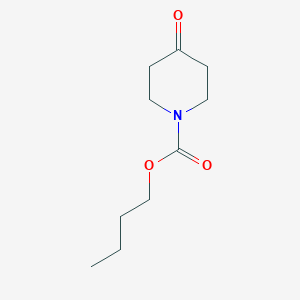
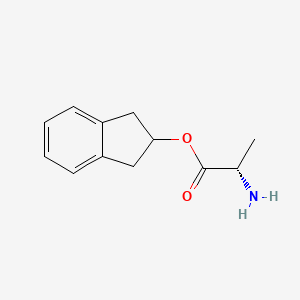
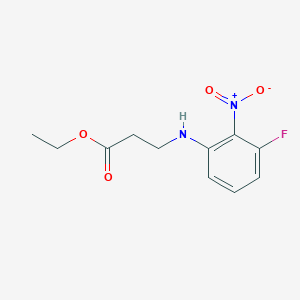
![9-Benzenesulfonyl-5-hydroxy-9H-dipyrido[2,3-b;4',3'-d]pyrrole-6-carbonitrile](/img/structure/B8369217.png)

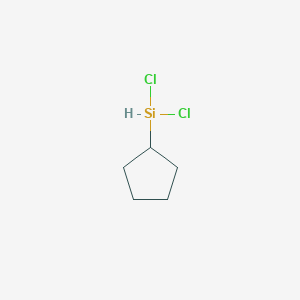

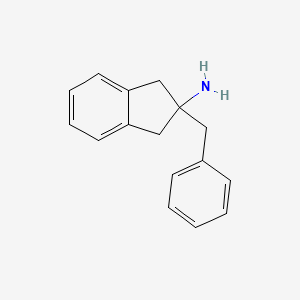

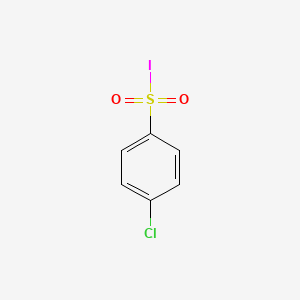
![2-Carboxy-7-mercapto-5-methyl-s-triazolo[1,5-a]pyrimidine](/img/structure/B8369255.png)
